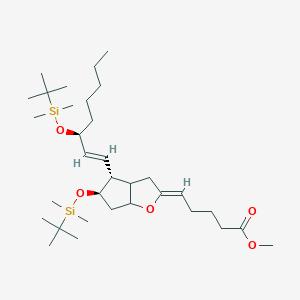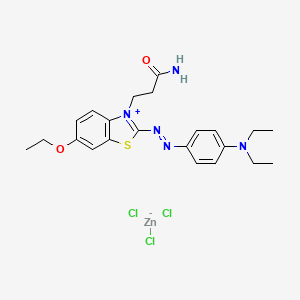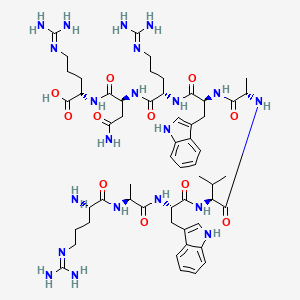
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and a 2,2-dimethylaminoethoxy side chain. This compound is often used in various chemical reactions and has significant potential in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylquinoline with 2,2-dimethylaminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the side chains, leading to new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinoline: Shares the quinoline core but lacks the 2,2-dimethylaminoethoxy side chain.
2-((2,2-Dimethylamino)ethoxy)quinoline: Similar structure but without the phenyl group.
Uniqueness
4-Phenyl-2-((2,2-dimethylamino)ethoxy)quinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97633-89-1 |
|---|---|
Molecular Formula |
C19H21ClN2O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-phenylquinolin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C19H20N2O.ClH/c1-14(21(2)3)22-19-13-17(15-9-5-4-6-10-15)16-11-7-8-12-18(16)20-19;/h4-14H,1-3H3;1H |
InChI Key |
RUBALOZCFGDZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C)C)OC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



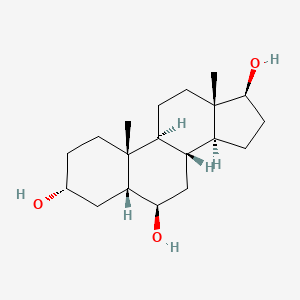
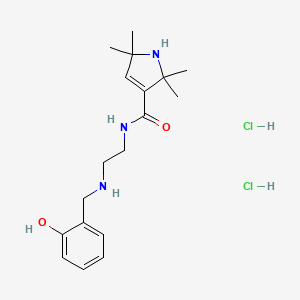
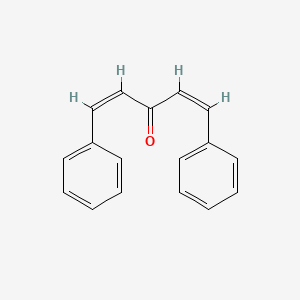
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

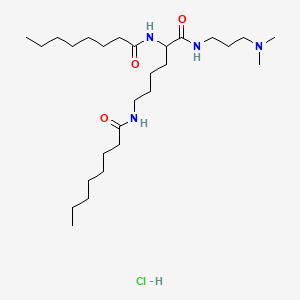
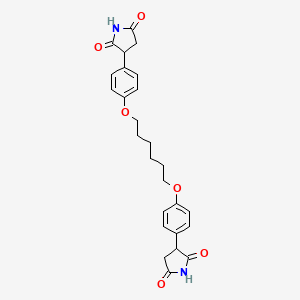
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
